tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate

Overview

Description

Molecular Structure Analysis

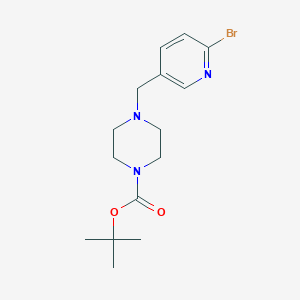

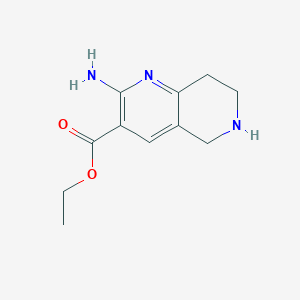

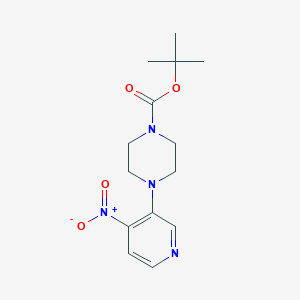

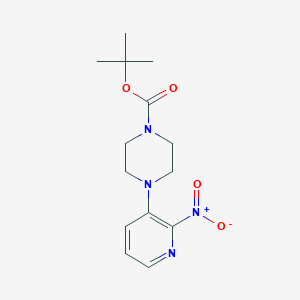

The molecular structure of “tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate” consists of a four-membered azetidine ring with an amino group and a carboxylate group attached. The carboxylate group is further substituted with a tert-butyl group, and the amino group is substituted with a 2,5-difluorobenzyl group.Scientific Research Applications

Synthesis of Spirocycles

This compound serves as a building block for synthesizing thia and oxa-azaspiro[3.4]octanes . These spirocycles are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .

Organometallic Reactions

The tert-butyl group in the compound can facilitate organometallic reactions , such as Suzuki and Stille cross-coupling reactions. These reactions are pivotal in creating complex organic molecules, often used in pharmaceuticals and materials science .

Nucleophilic Substitution Reactions

Due to the presence of the benzylic position, this compound can participate in nucleophilic substitution reactions (SN1 and SN2). This property is utilized in the synthesis of various derivatives that can lead to new compounds with potential pharmacological activities .

Radical Reactions

The compound can also be involved in free radical reactions . The benzylic position is prone to radical reactions, which can be exploited to introduce different functional groups, thereby altering the compound’s chemical and physical properties .

Electrophilic Aromatic Substitution

While not directly related to the compound , its structural analogs can undergo electrophilic aromatic substitution . This reaction is fundamental in the field of synthetic organic chemistry, allowing the introduction of substituents into the aromatic ring .

Enolization and Functionalization

Similar tert-butyl azetidine carboxylates can be functionalized via enolization at the 3-position in the presence of LDA (Lithium Diisopropylamide). This method is used to introduce various substituents, which can significantly alter the biological activity of the compound .

Intermediate for Sulfenamides

Tert-butylamine derivatives, which share structural similarities with the compound , are used as intermediates in the preparation of sulfenamides . These are important in the rubber industry for vulcanization and as accelerators in the production of tires .

Precursor for Boronic Esters

The tert-butyl group can act as a protective group in the synthesis of boronic esters . These esters are essential in cross-coupling reactions, which are widely used in the creation of complex organic molecules, particularly in drug discovery and development .

Mechanism of Action

Target of Action

It is known that azetidine derivatives have been used in the synthesis of various pharmaceuticals, suggesting a wide range of potential targets .

Mode of Action

It is known that the compound can interact with its targets in a manner that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It is known that azetidine derivatives can affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

These properties would impact the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

It is known that the compound can alter cellular processes by interacting with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate . These factors could include temperature, pH, and the presence of other compounds or enzymes .

Safety and Hazards

The compound is considered hazardous and can cause severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately .

properties

IUPAC Name |

tert-butyl 3-[(2,5-difluorophenyl)methylamino]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-12(9-19)18-7-10-6-11(16)4-5-13(10)17/h4-6,12,18H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGHSFJOGXCAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)

![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)

![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)

![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)

![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)